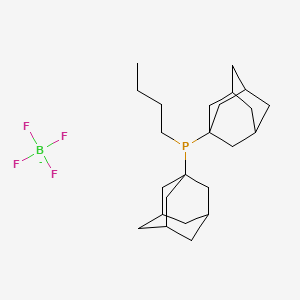
bis(1-adamantyl)-butylphosphane;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-butylphosphane;tetrafluoroborate: is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-butylphosphane;tetrafluoroborate typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the reaction of 1-adamantyl bromide with butylphosphane in the presence of a base to form the desired phosphane compound. The tetrafluoroborate salt is then formed by reacting the phosphane with tetrafluoroboric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The adamantyl groups can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, bis(1-adamantyl)-butylphosphane;tetrafluoroborate is used as a ligand in catalysis. Its bulky adamantyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions .
Biology and Medicine:
Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its rigid structure can impart desirable mechanical properties to these materials .
Mechanism of Action
The mechanism of action of bis(1-adamantyl)-butylphosphane;tetrafluoroborate in catalytic reactions involves the coordination of the phosphane group to a metal center. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The adamantyl groups provide steric protection to the metal center, enhancing the selectivity of the reaction .
Comparison with Similar Compounds
1-Adamantylphosphane: Similar in structure but lacks the butyl group.
Bis(1-adamantyl)phosphane: Similar but with two adamantyl groups instead of one adamantyl and one butyl group.
Uniqueness: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate is unique due to the combination of the adamantyl and butyl groups, which provide a balance of steric hindrance and flexibility. This makes it particularly useful in catalytic applications where both properties are desirable .
Properties
Molecular Formula |
C24H39BF4P- |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C24H39P.BF4/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2-1(3,4)5/h17-22H,2-16H2,1H3;/q;-1 |
InChI Key |
USBHLIYHNUNUIW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)

![(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid](/img/structure/B11814592.png)
![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)








![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)

